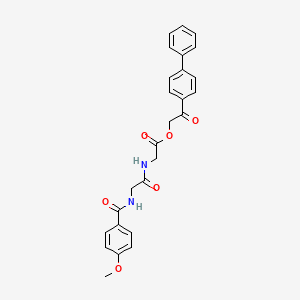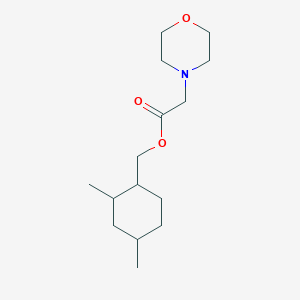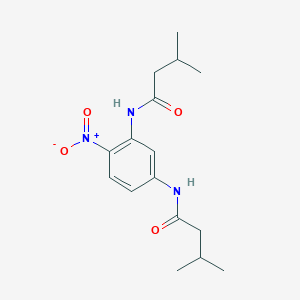amino]methyl}phenol](/img/structure/B4007271.png)
2-{[[(1-cyclohexyl-3-piperidinyl)methyl](3-pyridinylmethyl)amino]methyl}phenol
Vue d'ensemble
Description
2-{[[(1-cyclohexyl-3-piperidinyl)methyl](3-pyridinylmethyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C25H35N3O and its molecular weight is 393.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.278012748 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound 2-{[(1-cyclohexyl-3-piperidinyl)methylamino]methyl}phenol is a subject of interest in various scientific research areas. Although the exact compound was not directly found in the search, related research involving similar compounds offers insight into potential applications and the nature of scientific inquiry surrounding such chemicals. Below are summaries of research findings related to compounds with structural similarities or functionalities that might provide context or insight into the applications of the compound .
Catalytic Activities and Chemical Synthesis
- Studies on cis-dioxomolybdenum(VI) complexes involving similar ligands have demonstrated catalytic activities in oxidation reactions, suggesting potential applications in organic synthesis and industrial processes. The research highlighted the preparation of new cis-dioxomolybdenum(VI) complexes using aminoalcohol phenol ligands, showcasing their ability to catalyze epoxidation and sulfoxidation reactions, which are pivotal in the synthesis of various organic compounds (Hossain et al., 2017).
Structural and Tautomeric Studies
- Investigations into the structure and tautomerism of Schiff bases, including compounds with pyridyl and phenolic components, reveal insights into intramolecular hydrogen bonding and the stability of various tautomeric forms. These studies are essential for understanding the chemical behavior and reactivity of related compounds, which could impact their application in drug design and material science (Nazır et al., 2000).
Enamine Chemistry and Reduction Reactions
- Enamine derivatives of cyclohexanone and similar structures have been synthesized and reduced, exploring pathways to α,β-unsaturated aldehydes and other key organic intermediates. Such research underscores the versatility of these compounds in synthetic organic chemistry, providing routes to diverse chemical structures (Carlsson & Lawesson, 1982).
Catalysis and Molecular Modeling
- A novel asymmetric di-Ni(II) system involving phenol-based ligands has shown high efficiency as a functional model for phosphodiesterase, indicating potential applications in biomimetic catalysis and the design of enzyme mimetics. Such studies contribute to the development of catalysts for specific biochemical reactions, with implications for pharmaceuticals and biotechnology (Dalton transactions, 2011).
Antioxidant and Biological Activity
- The antioxidant properties of alkylaminophenol compounds, as indicated by theoretical and experimental analyses, suggest potential applications as biologically active drugs. Research into these compounds' structural and electronic properties could inform the development of new therapeutics with antioxidant capabilities (Ulaş, 2020).
Propriétés
IUPAC Name |
2-[[(1-cyclohexylpiperidin-3-yl)methyl-(pyridin-3-ylmethyl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O/c29-25-13-5-4-10-23(25)20-27(17-21-8-6-14-26-16-21)18-22-9-7-15-28(19-22)24-11-2-1-3-12-24/h4-6,8,10,13-14,16,22,24,29H,1-3,7,9,11-12,15,17-20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKBCLGNKHSZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)CN(CC3=CN=CC=C3)CC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(3,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4007194.png)

![N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}valine](/img/structure/B4007214.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)
![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)
![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)

![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4007257.png)
![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)

![phenyl 2-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoyl]oxy}benzoate](/img/structure/B4007279.png)
![4-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4007284.png)
![ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B4007291.png)
